2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione
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Overview
Description
2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications.
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, a class to which this compound belongs, have been found to interact with various biological targets, including the dopamine receptor d2 . These interactions suggest potential applications as therapeutic agents .
Mode of Action
For instance, they can modulate the dopamine receptor D3, suggesting potential applications as antipsychotic agents .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of alzheimer’s disease .
Pharmacokinetics
In silico analysis of similar isoindoline derivatives has been used to predict their affinities and some pharmacokinetic parameters .
Result of Action
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been achieved under green, waste-free transformations with a high atom economy , suggesting that these compounds can be produced in an environmentally friendly manner.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method includes the reaction of phthalic anhydride with 3-(hydroxymethyl)aniline under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then heated to promote cyclization, forming the desired isoindole-1,3-dione derivative .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The isoindole-1,3-dione core can be reduced to form isoindoline derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-[3-(Carboxymethyl)phenyl]isoindole-1,3-dione.
Reduction: 2-[3-(Hydroxymethyl)phenyl]isoindoline.
Substitution: Various substituted isoindole-1,3-dione derivatives depending on the electrophile used.
Scientific Research Applications
2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Comparison with Similar Compounds
Phthalimide: A simpler isoindole-1,3-dione derivative without the hydroxymethyl group.
N-Substituted isoindole-1,3-diones: Compounds with various substituents on the nitrogen atom of the isoindole-1,3-dione core.
Indole derivatives: Compounds with a similar indole core but different functional groups
Uniqueness: 2-[3-(Hydroxymethyl)phenyl]isoindole-1,3-dione is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-9-10-4-3-5-11(8-10)16-14(18)12-6-1-2-7-13(12)15(16)19/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVFXFHZAQLFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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